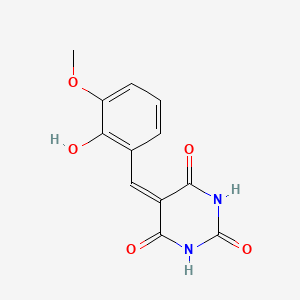
5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
描述
5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HMBP, is a chemical compound with potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been extensively studied for its biological activities.
科学研究应用
5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential therapeutic applications in various fields such as cancer, neurodegenerative disorders, and inflammation. Studies have shown that 5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of 5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act through multiple pathways. 5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. It also inhibits cell proliferation by arresting the cell cycle at the G1 phase. Furthermore, 5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and physiological effects:
5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in cancer cells, indicating its antioxidant activity. It also increases the levels of glutathione (GSH) and superoxide dismutase (SOD), which are important antioxidant enzymes. Furthermore, 5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the brain, indicating its anti-inflammatory activity.
实验室实验的优点和局限性
5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily assessed using various assays such as MTT assay, flow cytometry, and ELISA. However, 5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations. It is not very water-soluble, which can limit its use in aqueous solutions. Additionally, its stability and solubility can be affected by pH, temperature, and other environmental factors.
未来方向
There are several future directions for the research on 5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Firstly, more studies are needed to elucidate the exact mechanism of action of 5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in cancer cells and the brain. Secondly, the potential therapeutic applications of 5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in other diseases such as diabetes and cardiovascular diseases should be explored. Thirdly, the pharmacokinetics and pharmacodynamics of 5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione should be studied to determine its optimal dosage and administration route. Finally, the development of novel derivatives of 5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione with improved solubility and stability should be pursued.
Conclusion:
In conclusion, 5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising chemical compound with potential therapeutic applications in various fields such as cancer, neurodegenerative disorders, and inflammation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-(2-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is needed to fully understand its therapeutic potential and develop novel derivatives with improved properties.
属性
IUPAC Name |
5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-19-8-4-2-3-6(9(8)15)5-7-10(16)13-12(18)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXMJGKFAKXQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416959 | |
| Record name | NSC96989 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione | |
CAS RN |
5567-70-4 | |
| Record name | NSC96989 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3867958.png)
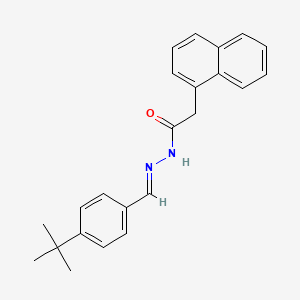
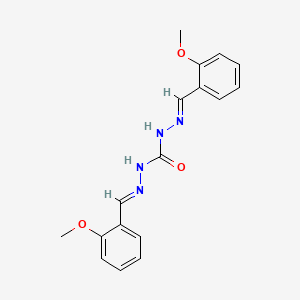
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B3867980.png)

![4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3867988.png)
![ethyl 5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867999.png)
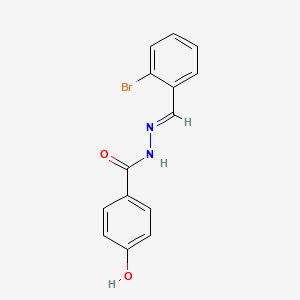
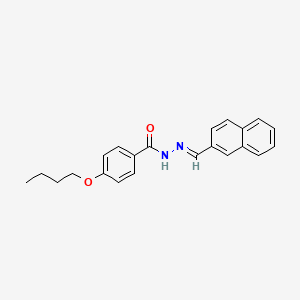
![4-[2-(4-chlorobenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3868030.png)

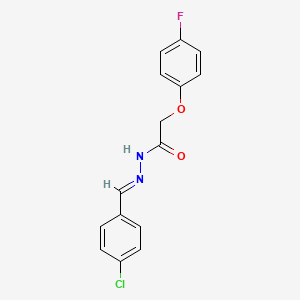

![6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3868072.png)